![molecular formula C15H10ClFN2O4 B154010 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide CAS No. 76895-80-2](/img/structure/B154010.png)
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is a chemical compound with the molecular formula C15H10ClFN2O4 and a molecular weight of 336.7 g/mol . It is characterized by its pale yellow color and solid form. This compound is an intermediate in the synthesis of various related compounds, including those used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-nitroaniline.
Acylation Reaction: The 2-fluorobenzoyl chloride is reacted with 4-nitroaniline in the presence of a base, such as pyridine, to form the intermediate 2-(2-fluorobenzoyl)-4-nitroaniline.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloro group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).
Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the nitro group reduced to an amino group.
Hydrolysis Reactions: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Acylation Reaction : Reacting 2-fluorobenzoyl chloride with 4-nitroaniline in the presence of a base (e.g., pyridine).
- Chlorination : Using thionyl chloride to introduce the chloro group.
These steps ensure the formation of a compound with specific functional groups that contribute to its reactivity and biological activity.
Medicinal Chemistry
- Intermediate for Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including benzodiazepines and other sedative drugs like flunitrazepam . Its structural features allow it to serve as a precursor for compounds with significant therapeutic effects.
Biological Studies
- Enzyme Inhibition : The compound's structural similarity to biologically active molecules makes it useful in enzyme inhibition studies. It has been linked to anti-inflammatory and antimicrobial properties, suggesting potential applications in treating inflammatory diseases and infections .
- Receptor Binding Studies : Its ability to modulate receptor activity positions it as a candidate for research into new therapeutic agents targeting specific receptors involved in various diseases .
Chemical Synthesis
- Building Block for Complex Molecules : The unique chemical properties of this compound allow it to be employed as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry .
Material Science
- Development of Functional Materials : The compound's unique reactivity can be harnessed in the development of new materials with specific functionalities, such as polymers or coatings that require particular chemical properties .
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies indicate that benzophenone derivatives can inhibit bacterial growth via multiple mechanisms .
- Anticonvulsant Properties : As an intermediate in synthesizing flunitrazepam, this compound may share similar pharmacological properties, suggesting potential applications in treating seizure disorders .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown that it may inhibit pro-inflammatory cytokines, making it a candidate for further research into treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and nitro groups, contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(2-fluorobenzoyl)-4-aminophenyl]acetamide: Similar structure but with an amino group instead of a nitro group.
2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: Similar structure but with a chloro group instead of a fluoro group.
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, with the CAS number 76895-80-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure
The molecular formula of this compound is C16H12ClFN2O4. The compound features a chloro group, a fluorobenzoyl moiety, and a nitrophenyl structure, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antiallergic and Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Anticonvulsant Activity : It serves as an intermediate in the synthesis of flunitrazepam, a potent sedative and anticonvulsant drug. This suggests that the compound may share similar pharmacological properties .
- Antimicrobial Effects : Benzophenone derivatives have demonstrated antimicrobial activity, suggesting that this compound may inhibit bacterial growth through various mechanisms .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticonvulsant Properties
In a study examining the anticonvulsant properties of benzophenone derivatives, this compound was found to exhibit significant activity in seizure models. The study highlighted its efficacy in reducing seizure frequency and duration compared to control groups .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar compounds. Results indicated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZQAVKMNBHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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